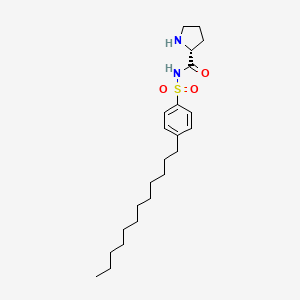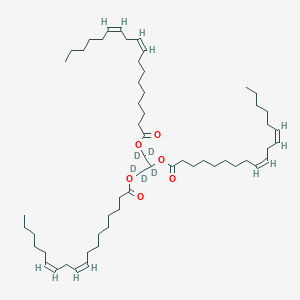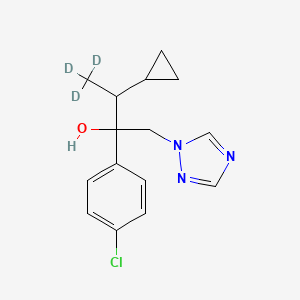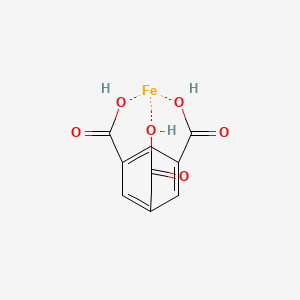
Buprofezin-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buprofezin-d6 is a deuterium-labeled analog of Buprofezin, a broad-spectrum insecticide and chitin synthesis inhibitor. It is primarily used in scientific research as a tracer for quantitation during the drug development process. Buprofezin itself is known for its effectiveness against developmental stage pests, particularly those in the order Hemiptera .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buprofezin-d6 involves the incorporation of deuterium into the Buprofezin molecule. This process typically includes photochemical, chlorination, and synthesis steps, followed by distillation and crystallization. The photochemical step uses solvents like dioxane or chloroform, while the chlorination step involves N-chloromethyl-N-phenylformyl chloride. The synthesis step uses organic amines for condensation .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The use of organic amines instead of ammonium bicarbonate as the alkali in the synthetic reaction helps reduce ammonia nitrogen discharge in wastewater, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Buprofezin-d6 undergoes various chemical reactions, including:
Oxidation: Promotes the production of reactive oxygen species by inhibiting cytochrome c oxidase.
Reduction: Not commonly reported for this compound.
Substitution: Involves the replacement of hydrogen atoms with deuterium to form this compound.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species and cytochrome c oxidase inhibitors.
Substitution: Uses deuterium sources in the presence of catalysts to replace hydrogen atoms.
Major Products Formed
Scientific Research Applications
Buprofezin-d6 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in isotope dilution mass spectrometry (IDMS) for quantitative analysis of pesticides.
Biology: Studies on the inhibition of chitin synthesis in pests.
Medicine: Research on the potential hepatic toxicity and metabolic effects of Buprofezin.
Industry: Used in the development of more effective and environmentally friendly insecticides.
Mechanism of Action
Buprofezin-d6 exerts its effects by inhibiting chitin synthesis in pests. This inhibition occurs during the moulting process, preventing the affected insects from shedding their cuticle and leading to their death . The compound promotes the conversion of energy metabolism from the aerobic tricarboxylic acid cycle and oxidative phosphorylation to anaerobic glycolysis . Additionally, it promotes the production of reactive oxygen species by inhibiting cytochrome c oxidase .
Comparison with Similar Compounds
Similar Compounds
Buprofezin: The non-deuterated analog of Buprofezin-d6, also a chitin synthesis inhibitor.
Cyromazine: An insect molting disruptor that also targets chitin synthesis.
Benzoylphenylureas: Another class of chitin synthesis inhibitors with a different chemical structure.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful as a tracer in scientific research. This labeling allows for more accurate quantitation and analysis in various studies, especially those involving metabolic and pharmacokinetic profiles .
Properties
Molecular Formula |
C16H23N3OS |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-tert-butylimino-3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-phenyl-1,3,5-thiadiazinan-4-one |
InChI |
InChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3/i1D3,2D3 |
InChI Key |
PRLVTUNWOQKEAI-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)
![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)

![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053969.png)



![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
